

o-Toluidine Hydrochloride (CAS No. 636-21-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *o-Toluidine hydrochloride*

Cat. No.: B147728

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **o-Toluidine hydrochloride** is a hazardous substance and a probable human carcinogen. All handling and experimental procedures should be conducted with extreme caution, adhering to all relevant safety protocols and regulations. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for its use without appropriate safety measures.

Introduction

o-Toluidine hydrochloride, with the CAS number 636-21-5, is the hydrochloride salt of the aromatic amine o-toluidine. It presents as a colorless-to-white or sometimes greenish crystalline solid.^{[1][2]} This compound serves as a crucial intermediate in various industrial syntheses, most notably in the production of a wide array of dyes and pigments.^{[1][3][4][5][6][7]} Its applications also extend to the manufacturing of rubber vulcanizing chemicals, pharmaceuticals, and pesticides.^{[1][3][4][5][6][7]}

Despite its industrial importance, o-toluidine and its hydrochloride salt are recognized for their significant toxicity. It is classified as a probable human carcinogen, with studies linking occupational exposure to an increased risk of bladder cancer.^{[8][9][10]} This guide provides an in-depth technical overview of **o-toluidine hydrochloride**, covering its chemical and physical properties, synthesis and purification, key applications, toxicological profile, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key physicochemical properties of **o-toluidine hydrochloride** is presented in the table below.

Property	Value	Reference(s)
CAS Number	636-21-5	[11] [12]
Molecular Formula	C ₇ H ₉ N·HCl	[11]
Molecular Weight	143.61 g/mol	[11]
IUPAC Name	2-methylanilinium chloride	[4]
Synonyms	2-Aminotoluene hydrochloride, o-methylaniline hydrochloride, 2-methylbenzenamine hydrochloride	[4] [12]
Appearance	Greenish crystals or white crystalline solid	[1] [2]
Melting Point	215-217 °C	[1] [11] [13]
Boiling Point	242.2 °C (of the free base)	[2]
Solubility	Soluble in water	[8]
Density	1.004 g/cm ³ (of the free base)	[1]

Spectral Data

The following table summarizes the available spectral data for **o-toluidine hydrochloride**, which is crucial for its identification and characterization.

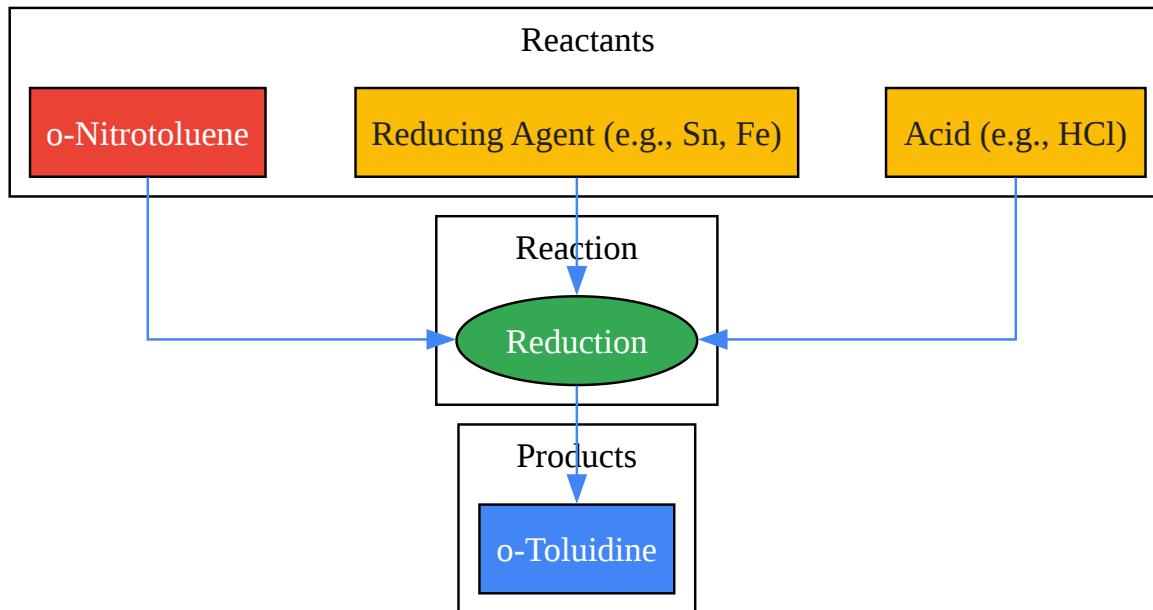
Spectral Data Type	Key Features and Observations	Reference(s)
¹ H NMR	Data available, typically run in DMSO-d ₆ .	[2]
IR	Characteristic peaks for aromatic C-H, N-H, and C-N stretching.	[12]
Mass Spectrometry	Molecular ion peak corresponding to the free base (o-toluidine) is observed.	[11]
UV-Vis	Maximum absorption in methanol at 284 nm, 266 nm, and 258 nm.	[11]

Synthesis and Purification

o-Toluidine hydrochloride is typically synthesized from its free base, o-toluidine, which in turn is produced by the reduction of o-nitrotoluene.

Synthesis of o-Toluidine from o-Nitrotoluene

A common laboratory-scale synthesis involves the reduction of o-nitrotoluene using a metal and acid.



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Fig. 1: Synthesis of o-Toluidine from o-Nitrotoluene.

Experimental Protocol: Synthesis of o-Toluidine Hydrochloride from o-Toluidine

Materials:

- o-Toluidine
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a flask, dissolve a known quantity of o-toluidine in a minimal amount of ethanol.
- Cool the flask in an ice bath.
- Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.
- Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.
- Collect the precipitated **o-toluidine hydrochloride** by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or impurities.
- Dry the crystals under vacuum to obtain the final product.

Purification

Recrystallization is a common method for purifying **o-toluidine hydrochloride**.

Experimental Protocol: Recrystallization of **o-Toluidine Hydrochloride**

Materials:

- Crude **o-toluidine hydrochloride**
- Ethanol
- Water
- Heating and stirring apparatus
- Ice bath
- Filtration apparatus

Procedure:

- Dissolve the crude **o-toluidine hydrochloride** in a minimal amount of hot ethanol-water mixture. The optimal solvent ratio may need to be determined empirically.
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent mixture.
- Dry the purified crystals under vacuum.

Applications in Research and Development

o-Toluidine hydrochloride is a versatile intermediate in organic synthesis.

- Dye and Pigment Synthesis: It is a precursor to over 90 different dyes and pigments, including azo dyes, triarylmethane dyes, and sulfur dyes.[1][3][4][5][6][7]
- Pharmaceutical and Pesticide Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and pesticides.[1][3][4][5][6][7]
- Rubber Industry: It is used in the production of rubber vulcanizing chemicals.[1][3][4][5][6][7]
- Analytical Chemistry: Historically, o-toluidine was used in a colorimetric method for the determination of glucose in biological samples, though this application is now largely obsolete due to its carcinogenicity.

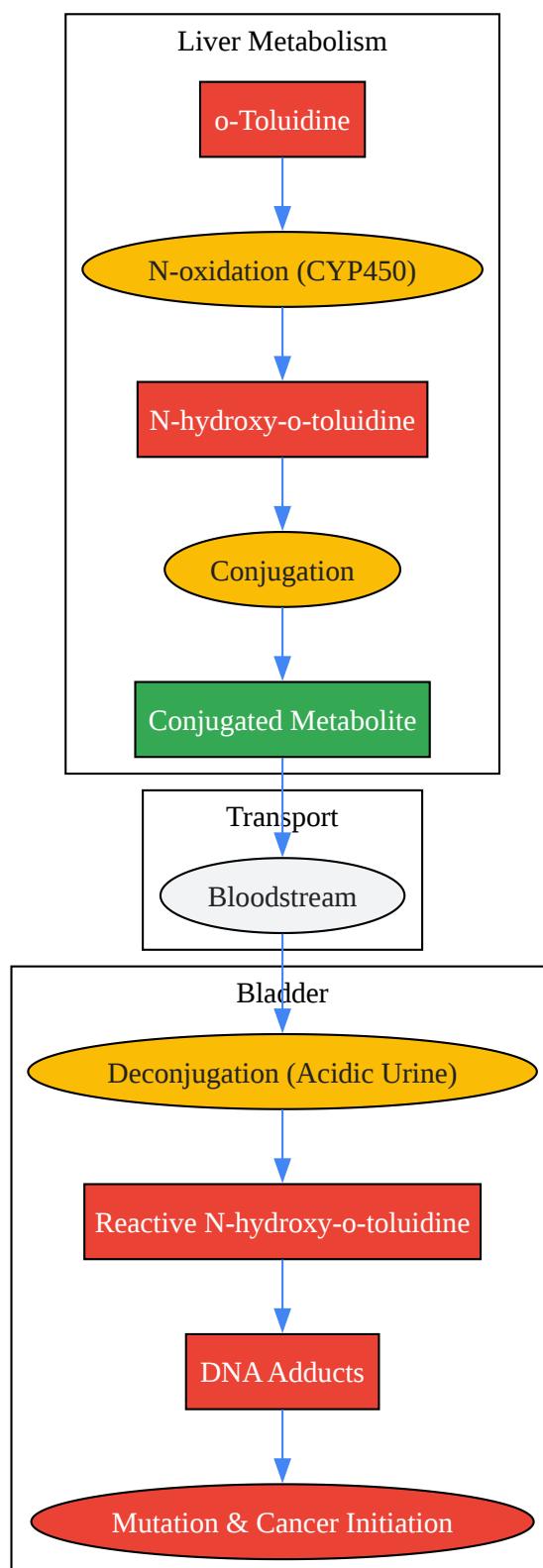
Toxicology and Safety

Carcinogenicity

o-Toluidine and its hydrochloride salt are reasonably anticipated to be human carcinogens.[1] The International Agency for Research on Cancer (IARC) has classified **o-toluidine** as a Group 1 carcinogen, meaning it is carcinogenic to humans. Occupational exposure is strongly linked to an increased risk of bladder cancer.[8][9] Animal studies have shown that **o-toluidine hydrochloride** can induce tumors in the liver, spleen, and mammary glands.[8][14]

Mechanism of Toxicity and Metabolic Pathway

The toxicity of o-toluidine is attributed to its metabolic activation. The primary metabolic pathway involves N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-o-toluidine. This metabolite can then be conjugated and transported to the bladder. Under the acidic conditions of urine, the conjugate can break down, releasing the reactive N-hydroxy-o-toluidine, which can bind to DNA and proteins, leading to mutations and initiating cancer.



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Fig. 2: Metabolic Pathway of o-Toluidine Leading to Carcinogenicity.

Acute Toxicity and Other Health Effects

Acute exposure to o-toluidine can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin).^[8] It can also cause irritation to the skin and eyes.^[8]

Safety and Handling

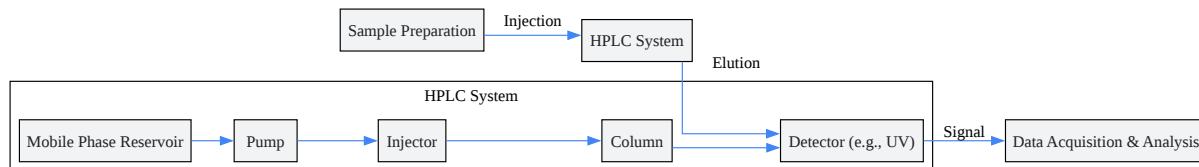
Due to its high toxicity and carcinogenicity, strict safety precautions must be observed when handling **o-toluidine hydrochloride**.

- Engineering Controls: Work should be conducted in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Various analytical methods can be employed for the detection and quantification of o-toluidine and its hydrochloride salt. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Experimental Protocol: General HPLC Analysis



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Fig. 3: General Workflow for HPLC Analysis.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV-Vis Detector
- C18 reverse-phase column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., phosphate buffer), pH adjusted

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **o-toluidine hydrochloride** of known concentrations in the mobile phase.
- Sample Preparation: Dissolve the sample containing **o-toluidine hydrochloride** in the mobile phase and filter it through a 0.45 µm filter.
- Chromatographic Conditions:

- Mobile Phase: A suitable mixture of acetonitrile and buffered water (e.g., 50:50 v/v). The exact composition may need optimization.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection Wavelength: Set the UV detector to one of the absorption maxima of o-toluidine (e.g., 284 nm).
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
- Quantification: Determine the concentration of **o-toluidine hydrochloride** in the sample by comparing its peak area to the calibration curve.

Conclusion

o-Toluidine hydrochloride is a chemical of significant industrial utility, particularly in the synthesis of dyes and other organic compounds. However, its use is overshadowed by its severe toxicity, most notably its classification as a human carcinogen. Researchers, scientists, and drug development professionals who may encounter or work with this compound must possess a thorough understanding of its properties, applications, and, most importantly, its hazards. Strict adherence to safety protocols is paramount to mitigate the risks associated with its handling. Further research into safer alternatives and a deeper understanding of its carcinogenic mechanisms remain important areas of investigation.

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